

Application Notes and Protocols for P2Y Receptor-Mediated Calcium Mobilization

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Compound of Interest

Compound Name: MRS2690

Cat. No.: B10772397

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed guide for designing and executing intracellular calcium mobilization experiments, a key method for studying the activation of Gq-coupled P2Y receptors. A critical clarification regarding the agonist **MRS2690** is addressed, followed by comprehensive protocols for the P2Y6 receptor, including recommended agonists, experimental procedures, and data presentation.

A. Critical Correction: The Pharmacological Profile of **MRS2690**

Initial experimental design requested the use of **MRS2690** as a P2Y6 receptor agonist. However, extensive pharmacological data consistently characterize **MRS2690** as a potent and selective P2Y14 receptor agonist, not a P2Y6 receptor agonist.^{[1][2]} Using **MRS2690** to study P2Y6 would yield inaccurate results. Contractile responses induced by **MRS2690**, for instance, have been shown to be unaffected by the P2Y6-selective antagonist MRS2578, confirming its activity is independent of the P2Y6 receptor.^[1]

Therefore, these application notes have been revised to provide accurate protocols for the P2Y6 receptor using appropriate, selective agonists.

Data Presentation: **MRS2690** Quantitative Data

The following table summarizes the established pharmacological activity of **MRS2690** at its correct target, the P2Y14 receptor.

Compound	Target Receptor	Agonist Activity (EC50)	Notes
MRS2690	P2Y14	49 nM	Displays 7-fold higher potency than the endogenous agonist UDP-glucose. Also identified as 5-iodo-UDP.[2][3]

B. Experimental Design for P2Y6 Receptor-Mediated Calcium Mobilization

The P2Y6 receptor is a Gq-coupled receptor whose activation by its endogenous agonist, uridine diphosphate (UDP), leads to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ($[Ca^{2+}]_i$).[\[4\]](#)[\[5\]](#) This makes calcium mobilization assays an excellent readout for studying P2Y6 receptor function.

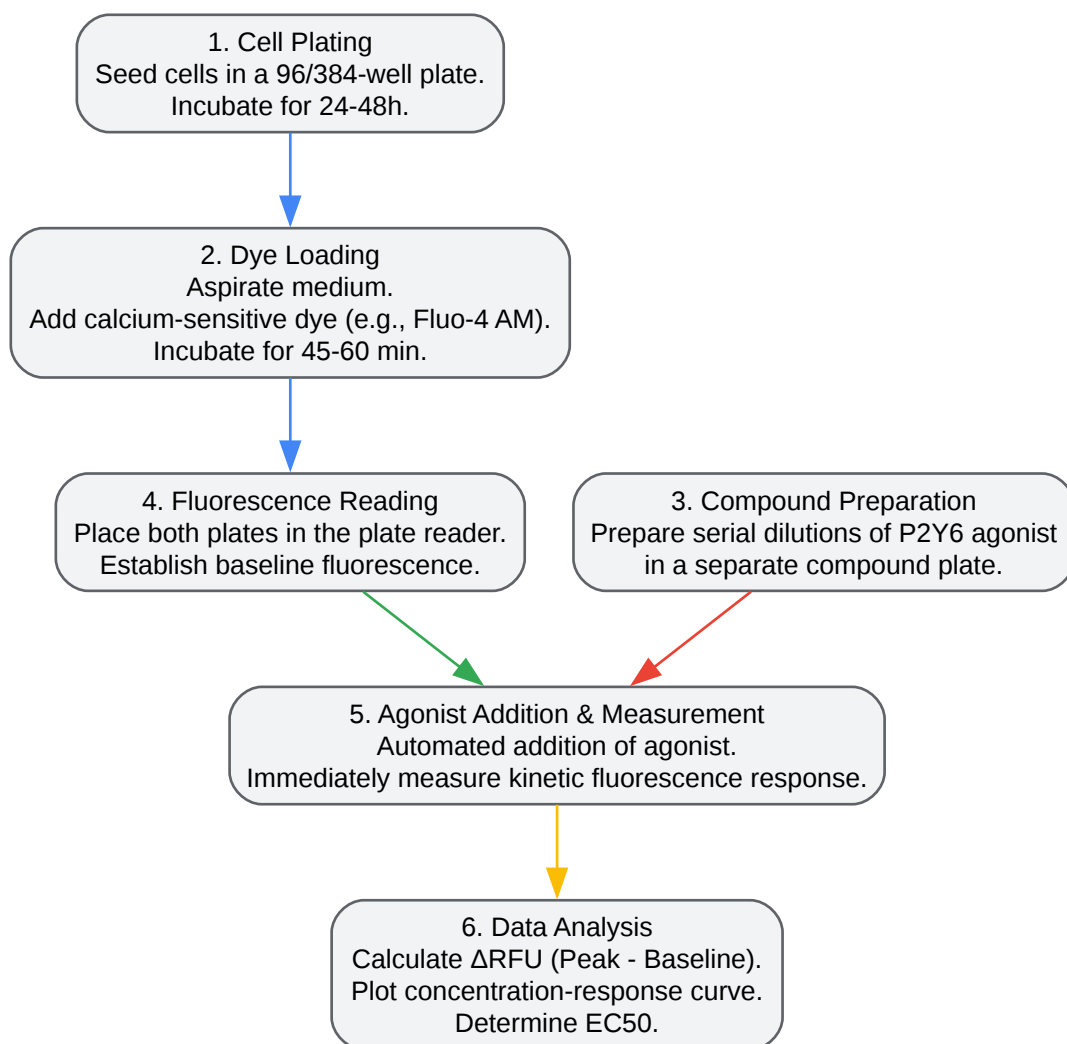
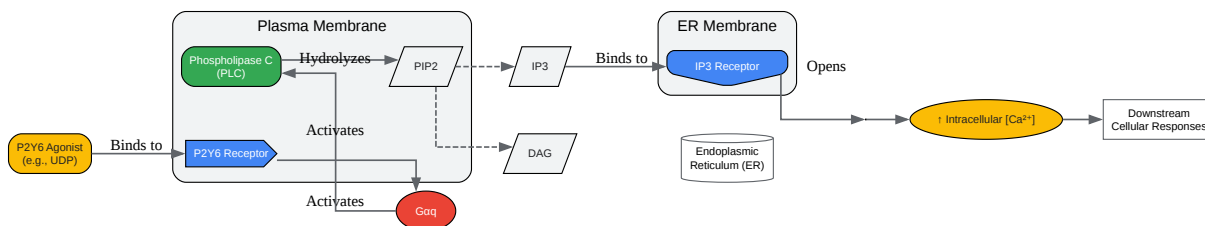
Recommended Selective Agonists for P2Y6 Receptor

For accurate assessment of P2Y6 receptor activation, it is crucial to use a selective agonist. The table below lists several well-characterized P2Y6 agonists with their reported potencies.

Compound	Agonist Activity (EC50)	Notes
Uridine diphosphate (UDP)	~300 nM	The primary endogenous agonist for the P2Y6 receptor. [6]
UDP- β -S	47 nM	A more potent and stable analog of UDP. [6]
MRS2693	15 nM	A selective and potent synthetic agonist. [7]
5-OMe-UDP	80 nM	A potent and selective agonist, more potent than UDP. [8]
PSB-0474	70 nM	A potent and selective agonist with no activity at P2Y2 and P2Y4 receptors. [9]

Signaling Pathway Visualization

The activation of the P2Y6 receptor initiates a well-defined signaling cascade leading to the release of intracellular calcium.



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